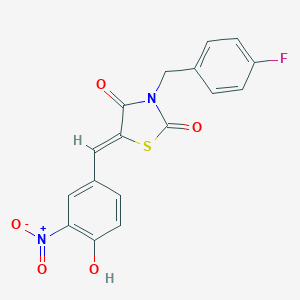![molecular formula C20H12ClN3O4 B302246 N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CNF, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 367.78 g/mol. In
Mécanisme D'action
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. CNF has been shown to inhibit the activity of human topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. CNF has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CNF can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. CNF has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have antimicrobial properties. In vivo studies have demonstrated that CNF can reduce inflammation and oxidative stress, which suggests that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNF is its unique chemical structure, which makes it a versatile building block for the synthesis of novel organic materials. CNF is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of CNF is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of CNF is not fully understood, which makes it difficult to predict its effects in complex biological systems.
Orientations Futures
There are several potential future directions for research on CNF. One direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a modulator of protein-protein interactions, which could have implications for the development of new drugs for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CNF and its effects in complex biological systems.
Méthodes De Synthèse
CNF can be synthesized using a two-step reaction process. The first step involves the condensation of 4-chloro-3-nitrobenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of acetic acid. This reaction yields an intermediate product, which is then subjected to reduction using sodium borohydride to obtain CNF. The synthesis of CNF has been optimized to achieve a high yield and purity.
Applications De Recherche Scientifique
CNF has been extensively studied for its potential applications in various scientific fields, including material science, chemical biology, and medicinal chemistry. CNF has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In medicinal chemistry, CNF has been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.
Propriétés
Nom du produit |
N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C20H12ClN3O4 |
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-7-5-12(9-17(16)24(26)27)11-22-23-20(25)19-10-15-14-4-2-1-3-13(14)6-8-18(15)28-19/h1-11H,(H,23,25)/b22-11+ |
Clé InChI |
HXOXHSDTLQZFIV-SSDVNMTOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)
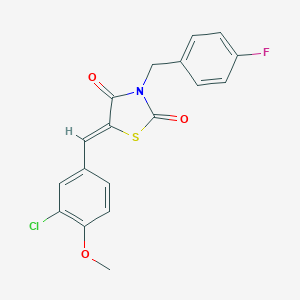
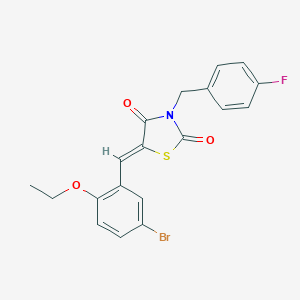

![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)
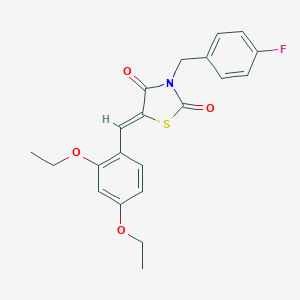
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
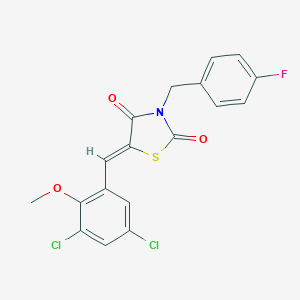
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
